molecular formula C7H9N5O B11913130 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one

Katalognummer: B11913130
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: PNYPCJLVJADTFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a chemical compound with a purine structure It is a derivative of purine, which is a fundamental component of nucleic acids such as DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one typically involves the alkylation of a purine derivative. One common method is the methylation of 2-amino-1-methyl-6-oxopurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.

    Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Caffeine: Another methylated purine derivative with stimulant properties.

    Theobromine: Similar structure but with different biological effects.

    Adenine: A fundamental purine base in nucleic acids.

Uniqueness

1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.

Eigenschaften

Molekularformel

C7H9N5O

Molekulargewicht

179.18 g/mol

IUPAC-Name

1-methyl-2-(methylamino)-7H-purin-6-one

InChI

InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(13)12(7)2/h3H,1-2H3,(H,8,11)(H,9,10)

InChI-Schlüssel

PNYPCJLVJADTFP-UHFFFAOYSA-N

Kanonische SMILES

CNC1=NC2=C(C(=O)N1C)NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.